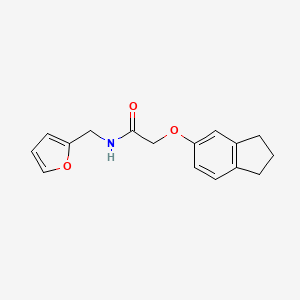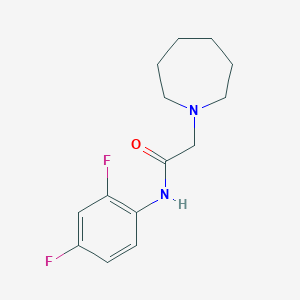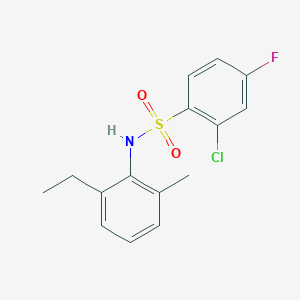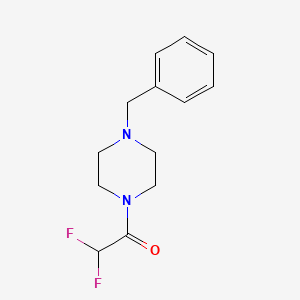
N-(2-methylphenyl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂). This compound is characterized by the presence of an acetamide group (–CONH₂) attached to a 2-methylphenyl ring.
Preparation Methods
Synthetic Routes::
Acetylation of 2-methylaniline: The compound can be synthesized by acetylating 2-methylaniline (o-toluidine) with acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic substitution at the amino group, resulting in the formation of N-(2-methylphenyl)acetamide.
Sulfonation: The next step involves sulfonation of N-(2-methylphenyl)acetamide using sulfuric acid or chlorosulfonic acid. This introduces the sulfonamide group (–SO₂NH₂) to yield N-(2-methylphenyl)-4-propylbenzenesulfonamide.
Industrial Production:: The industrial production of this compound typically involves large-scale batch processes, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
N-(2-methylphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common reagents and conditions:
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Sulfonamide derivatives with different substitution patterns.
Scientific Research Applications
N-(2-methylphenyl)-4-propylbenzenesulfonamide finds applications in:
Medicine: It may exhibit pharmacological properties due to its sulfonamide group. Researchers explore its potential as an antimicrobial or antitumor agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its sulfonamide moiety suggests potential inhibition of enzymes or receptors involved in biological processes.
Comparison with Similar Compounds
Prilocaine: A local anesthetic with a similar sulfonamide group.
N,N’-Bis(2-methylphenyl)benzene-1,4-diamine: Another related compound with a different substitution pattern.
N-(2-methylphenyl)-2-naphthamide: A structurally related compound with a naphthalene ring.
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-6-14-9-11-15(12-10-14)20(18,19)17-16-8-5-4-7-13(16)2/h4-5,7-12,17H,3,6H2,1-2H3 |
InChI Key |
ODFMHYBURPUSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chloro-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10964060.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10964063.png)
![(2E)-2-cyano-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}prop-2-enamide](/img/structure/B10964073.png)


![1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B10964092.png)

![N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10964102.png)


![5-[(2-Methyl-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B10964113.png)
![Methyl 3-{[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl}-4-methoxybenzoate](/img/structure/B10964118.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-2-[(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10964127.png)
![2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B10964135.png)
